An In-depth Technical Guide to the Physical and Chemical Properties of Pentafluoropyridine
An In-depth Technical Guide to the Physical and Chemical Properties of Pentafluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluoropyridine (C₅F₅N), also known as perfluoropyridine, is a heterocyclic aromatic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Its unique electronic properties, arising from the presence of five highly electronegative fluorine atoms on the pyridine (B92270) ring, impart distinct physical and chemical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of pentafluoropyridine, with a focus on quantitative data, detailed experimental methodologies, and key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile fluorinated building block.
Physical Properties
Pentafluoropyridine is a colorless liquid at room temperature with a characteristic odor. Its key physical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Experimental Protocol |
| Molecular Formula | C₅F₅N | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 169.05 g/mol | Calculated from atomic weights; confirmed by Mass Spectrometry |
| Appearance | Clear, colorless liquid | Visual Inspection |
| Melting Point | -42 °C | Method: Capillary tube method. A small sample is introduced into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to complete melting is recorded. |
| Boiling Point | 83-85 °C | Method: Thiele tube or distillation method. A small amount of the liquid is heated in a Thiele tube with an inverted capillary to determine the temperature at which the vapor pressure equals atmospheric pressure. Alternatively, the boiling point can be determined during distillation as the temperature at which the liquid and vapor phases are in equilibrium.[1][2][3][4] |
| Density | 1.54 g/mL at 25 °C | Method: Pycnometry or digital density meter (e.g., based on ASTM D4052). A calibrated pycnometer is filled with the liquid, and the mass is determined. The density is calculated from the mass and the known volume of the pycnometer. A digital density meter measures the oscillation frequency of a U-tube filled with the sample to determine its density.[5][6][7][8][9] |
| Refractive Index (n₂₀/D) | 1.386 | Method: Refractometry. A few drops of the liquid are placed on the prism of a refractometer, and the refractive index is measured at 20 °C using the sodium D-line. |
| Flash Point | 23-25 °C (closed cup) | Method: Closed-cup flash point tester. The liquid is heated in a closed cup, and a test flame is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite. |
| Solubility | Not miscible or difficult to mix in water. Soluble in many organic solvents. | Method: Visual observation and qualitative solubility tests. A small amount of pentafluoropyridine is added to various solvents (e.g., water, ethanol, acetone, dichloromethane) at a specified temperature, and the miscibility is observed. For quantitative measurements, techniques like HPLC can be used to determine the concentration of the solute in a saturated solution.[6][8][10][11][12] |
Chemical Properties and Reactivity
The chemical behavior of pentafluoropyridine is dominated by the strong electron-withdrawing effect of the five fluorine atoms, which makes the pyridine ring highly electron-deficient. This property dictates its reactivity, particularly its susceptibility to nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
Pentafluoropyridine readily undergoes nucleophilic aromatic substitution (SₙAr) reactions. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been proposed.[13][14][15]
Regioselectivity: The positions on the pentafluoropyridine ring exhibit different reactivities towards nucleophiles. The generally accepted order of reactivity is:
4-position (para) > 2,6-positions (ortho) > 3,5-positions (meta)
This selectivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, which is most effective when the attack occurs at the para and ortho positions.
Experimental Protocol: Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines
This protocol describes a general procedure for the para-selective substitution of a fluorine atom on the pentafluoropyridine ring.
Detailed Methodology:
-
Reaction Setup: To a stirred solution of the nucleophile (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.1 equivalents).
-
Addition of Pentafluoropyridine: Add pentafluoropyridine (1.05 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat as necessary. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The organic layers are combined, washed with brine, and dried over a drying agent (e.g., anhydrous sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield the 4-substituted-2,3,5,6-tetrafluoropyridine derivative.[16][17]
Use as a Protecting Group
The reactivity of pentafluoropyridine towards nucleophiles allows for its use as a protecting group for certain functional groups, particularly phenols. The resulting tetrafluoropyridyl (TFP) ethers are stable under a range of conditions and can be readily cleaved.
Experimental Protocol: Protection of Phenols
-
Protection: To a solution of the phenol (1 equivalent) and potassium carbonate (1.05 equivalents) in acetonitrile, add pentafluoropyridine (1.05 equivalents). Stir the mixture at room temperature for 16 hours. After work-up and purification, the tetrafluoropyridyl ether is obtained.[18]
-
Deprotection: The TFP group can be cleaved under mild conditions, for instance, using a fluoride (B91410) source in the presence of a scavenger.
Spectroscopic Properties
The spectroscopic data for pentafluoropyridine are essential for its identification and for monitoring reactions.
| Spectroscopic Data | Key Features | Experimental Protocol |
| ¹H NMR | No signals are observed in the proton NMR spectrum due to the absence of hydrogen atoms. | Solvent: A deuterated solvent such as CDCl₃ or acetone-d₆ is used. An internal standard (e.g., TMS) is added for chemical shift referencing. The spectrum is acquired on a standard NMR spectrometer.[19][20] |
| ¹³C NMR | Three distinct signals are expected for the three different carbon environments (C-2/6, C-3/5, and C-4). These signals will exhibit complex splitting patterns due to coupling with fluorine atoms (¹JCF, ²JCF, ³JCF, etc.). | Solvent: CDCl₃ or acetone-d₆. Parameters: A standard ¹³C NMR experiment is performed, often with proton decoupling. The spectral width should be sufficient to cover the range for aromatic carbons. The chemical shifts and coupling constants are determined from the spectrum.[7][21] |
| ¹⁹F NMR | Three distinct signals are observed for the three different fluorine environments (F-2/6, F-3/5, and F-4). The signals will show characteristic multiplicities due to F-F coupling. | Solvent: CDCl₃ or acetone-d₆. Parameters: A standard ¹⁹F NMR experiment is performed, often with proton decoupling. A wide spectral width is used, and the chemical shifts are referenced to an external or internal standard (e.g., CFCl₃). The coupling constants (JFF) can be determined from the splitting patterns.[5][13][17][22][23][24] |
| Infrared (IR) Spectroscopy | The spectrum is characterized by strong absorption bands corresponding to C-F stretching vibrations and aromatic ring vibrations. | Method: Attenuated Total Reflectance (ATR) or as a thin film between salt plates (KBr or NaCl). The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹). Key absorptions include those for C-F stretching and pyridine ring modes.[1][2][18][25][26] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 169. Fragmentation patterns involve the loss of fluorine atoms and other fragments. | Method: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The sample is injected into a GC for separation and then introduced into the mass spectrometer. The mass spectrum is recorded, showing the molecular ion and fragment ions.[8][9][10][11][12][19][27] |
Key Spectroscopic Data:
-
¹⁹F NMR (vs. CFCl₃):
-
F-2,6: ~ -90 ppm
-
F-4: ~ -140 ppm
-
F-3,5: ~ -160 ppm (Note: Chemical shifts can vary depending on the solvent and reference.)
-
-
IR (cm⁻¹): Strong absorptions typically observed in the regions of 1640-1450 cm⁻¹ (aromatic ring stretching) and 1300-1000 cm⁻¹ (C-F stretching).
-
MS (EI, m/z): 169 (M⁺), and other fragments corresponding to the loss of F, CN, and other neutral species.
Safety and Handling
Pentafluoropyridine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
Pentafluoropyridine is a valuable and versatile reagent in modern chemistry. Its well-defined physical properties and predictable chemical reactivity, particularly its regioselective nucleophilic aromatic substitution, make it an important building block for the synthesis of a wide range of functionalized heterocyclic compounds. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]
- 5. spectrabase.com [spectrabase.com]
- 6. Pyridine, pentafluoro- [webbook.nist.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 13. Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 19F Nuclear magnetic resonance spectrum of pentafluoropyridine partially oriented in a nematic phase - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pentafluoropyridine(700-16-3) 1H NMR spectrum [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 19F [nmr.chem.ucsb.edu]
- 21. spectrabase.com [spectrabase.com]
- 22. cbi.ornl.gov [cbi.ornl.gov]
- 23. youtube.com [youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. scienceready.com.au [scienceready.com.au]
- 27. whitman.edu [whitman.edu]
